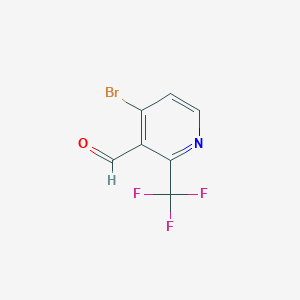![molecular formula C34H46ClN3O5 B14795537 N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide;hydrochloride](/img/structure/B14795537.png)
N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is known for its intricate structure, which includes multiple functional groups such as methoxy, isoquinoline, and acridine moieties. Its unique chemical properties make it a subject of interest in medicinal chemistry, pharmacology, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide;hydrochloride involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoquinoline Moiety: This is typically achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.
Introduction of the Acridine Moiety: This step involves the cyclization of an appropriate precursor, often through a Friedländer synthesis, where a 2-aminobenzophenone derivative reacts with a ketone.
Coupling of the Two Moieties: The final step involves coupling the isoquinoline and acridine moieties through a series of condensation reactions, often facilitated by coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while reduction can yield alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying cellular processes and pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its complex structure allows it to interact with multiple biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, the compound is explored for its potential use in the development of new materials. Its unique chemical properties make it suitable for applications in electronics and nanotechnology.
Mécanisme D'action
The mechanism of action of N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Elacridar: N-[4-[2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide.
Donepezil: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine.
Uniqueness
Compared to similar compounds, N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide;hydrochloride stands out due to its unique combination of functional groups. This allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C34H46ClN3O5 |
|---|---|
Poids moléculaire |
612.2 g/mol |
Nom IUPAC |
N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C34H45N3O5.ClH/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37;/h10-13,18-19,25-28,31-32,36H,4-9,14-17,20H2,1-3H3,(H,35,39);1H |
Clé InChI |
RFPLRESDFKSXLW-UHFFFAOYSA-N |
SMILES canonique |
COC1CCCC2C1NC3C(C2=O)CCCC3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-N-[(2,4-dimethoxyphenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine](/img/structure/B14795468.png)
![2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide](/img/structure/B14795469.png)


![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14795484.png)

![6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B14795502.png)


![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14795531.png)

![1-[2-(fluorosulfonyl)ethyl]-2-oxo-, ethyl ester Cyclopentanecarboxylic acid](/img/structure/B14795535.png)
